molecular formula C17H14F5N3O B2868879 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide CAS No. 1396765-21-1

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide

Cat. No. B2868879
CAS RN: 1396765-21-1
M. Wt: 371.311
InChI Key: PMKIPCIOBVUVAJ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C17H14F5N3O and its molecular weight is 371.311. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies and Solvent Effects Research on similar pyrimidine derivatives, such as the study of N-(pyrimidin-2-yl)pentafluorobenzamide, has demonstrated interesting conformational behaviors, including cis and trans rotamers and the influence of solvent on molecular structure. Such studies highlight the significance of solvent-dependent conformational equilibria and entropic effects in designing and understanding molecular systems with specific structural or functional requirements (Forbes, Beatty, & Smith, 2001).

Anticancer Activity Compounds with pyrimidinyl components have been investigated for their anticancer properties. For instance, a synthesized molecule featuring a pyrimidin-4-yl moiety exhibited marked inhibition against various human cancer cell lines, demonstrating the potential of such compounds in developing new anticancer agents (Huang et al., 2020).

Chemical Synthesis and Characterization The synthetic routes and characterization of novel compounds, including those with pyrimidin-2-yl groups, are fundamental aspects of chemical research. These studies not only provide insights into the synthesis of complex molecules but also contribute to the development of new materials and pharmaceuticals. For example, the synthesis of aromatic polyimides incorporating pyrimidin-2-yl-linked diamines demonstrates the versatility of such motifs in creating high-performance materials with potential applications in various industries (Butt et al., 2005).

Mechanistic Insights into Molecular Transformations Research on pyrimidin-2-yl hydrazones has revealed mechanisms of anomalous cyclization, offering valuable mechanistic insights that can inform the synthesis of novel heterocyclic compounds. Such studies are crucial for advancing synthetic methodology and understanding reaction pathways (Erkin & Krutikov, 2007).

properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5N3O/c18-11-4-3-10(7-12(11)19)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIPCIOBVUVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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